3-Bromophenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

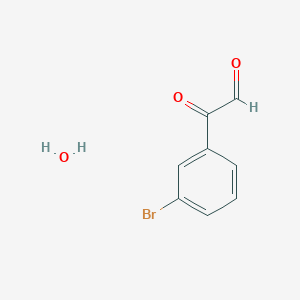

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-bromophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHAAODAJAWMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555498 | |

| Record name | (3-Bromophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106134-16-1 | |

| Record name | (3-Bromophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromophenylglyoxal hydrate chemical properties

An In-depth Technical Guide to 3-Bromophenylglyoxal Hydrate for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile bifunctional reagent crucial for advanced organic synthesis and drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, synthetic utility, and handling protocols, offering field-proven insights for researchers and scientists.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one, is a stable, crystalline solid at room temperature.[1] Unlike its anhydrous counterpart, which exists as a yellow liquid, the hydrate form is typically an off-white or white solid, making it significantly easier to handle and store.[2][3] The presence of the geminal diol (hydrate) functionality is a key characteristic, existing in equilibrium with the aldehyde form, especially in solution. This equilibrium is fundamental to its reactivity.

The core properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 106134-16-1 | [1][4][5] |

| Molecular Formula | C₈H₇BrO₃ | [1][6][7] |

| Molecular Weight | 231.04 g/mol | [1][5][8] |

| Appearance | Solid | [1][9] |

| Purity | Typically ≥95% | [1][9] |

| Storage | Ambient Temperature | [1] |

| MDL Number | MFCD08705873 | [1][5] |

Molecular Structure and Spectroscopic Profile

The structure of this compound is defined by a phenyl ring substituted with a bromine atom at the meta position and an adjacent glyoxal group. In its solid state, it exists predominantly as the gem-diol hydrate.

Caption: Equilibrium between anhydrous and hydrated forms.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would feature complex signals in the aromatic region (approx. 7.2-8.0 ppm) characteristic of a 1,3-disubstituted benzene ring. A key signal would be the methine proton of the gem-diol (CH(OH)₂), expected to appear around 5.5-6.0 ppm. The two hydroxyl protons would likely present as a broad, exchangeable signal.

-

¹³C NMR: Two distinct carbonyl-type signals would be expected for the ketone (~190 ppm) and the hydrated aldehyde (gem-diol carbon, ~90-95 ppm). A series of signals between 120-140 ppm would correspond to the aromatic carbons.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption around 1680-1700 cm⁻¹ would indicate the ketone C=O stretch. A very broad and prominent band in the 3200-3500 cm⁻¹ region would confirm the presence of the O-H groups from the hydrate functionality.

Chemical Reactivity and Mechanistic Pathways

The utility of this compound stems from its dual electrophilic centers: a ketone and a hydrated aldehyde. This structure enables a wide range of chemical transformations.

A. Reactions with Nucleophiles

The carbonyl groups are prime targets for nucleophiles. Its reaction with amines is particularly useful for synthesizing nitrogen-containing heterocycles, a common scaffold in medicinal chemistry. The reaction typically proceeds via the more reactive aldehyde, forming a Schiff base intermediate that can undergo subsequent cyclization. Studies on the parent phenylglyoxal show it readily forms adducts with aromatic amines.[13]

Caption: General reaction pathway with primary amines.

B. Base-Catalyzed Internal Cannizzaro Reaction

In the presence of a strong base like sodium hydroxide, phenylglyoxal derivatives undergo an internal Cannizzaro-type rearrangement. Mechanistic studies on phenylglyoxal hydrate show that the reaction proceeds via a rate-controlling internal hydride shift from the gem-diol anion to the adjacent ketone.[14][15] This transformation yields the corresponding mandelate salt, demonstrating the molecule's susceptibility to intramolecular redox reactions under basic conditions. This reactivity is critical to consider when planning syntheses in basic media, as it can be an undesired side reaction or a desired transformation.

C. Bioconjugation and Chemical Biology Applications

Phenylglyoxal and its derivatives are known to be effective reagents for the chemical modification of arginine residues in proteins.[2] This specificity makes 3-bromophenylglyoxal a potential tool for introducing a bromine handle onto peptides and proteins for further functionalization or for use as a heavy-atom probe in structural biology.

Synthesis and Experimental Protocols

The most direct and reliable synthesis of aryl glyoxals involves the oxidation of the corresponding acetophenone. The procedure for phenylglyoxal using selenium dioxide (SeO₂) is a classic, high-yielding method that is directly adaptable for this compound.[16]

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

Disclaimer: This protocol is adapted from a verified procedure for a similar compound and should be performed by qualified personnel with appropriate safety measures.[16]

-

Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, combine 3-bromoacetophenone (1.0 eq), selenium dioxide (1.1 eq), dioxane (5-6 mL per gram of acetophenone), and water (0.2 mL per gram of acetophenone).

-

Reaction: Heat the mixture to reflux with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Carefully decant the hot solution away from the selenium precipitate. Rinse the selenium with a small amount of hot dioxane and combine the organic layers.

-

Isolation (Anhydrous): Remove the dioxane and water under reduced pressure. Distill the resulting crude oil under high vacuum to yield anhydrous 3-bromophenylglyoxal as a yellow liquid.

-

Hydration: Dissolve the purified yellow liquid in 3-4 volumes of hot water. Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

-

Final Product: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold water, and air dry to yield this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The primary hazards are irritation to the skin, eyes, and respiratory system.[1]

| Hazard Statement | Description | GHS Code | Source(s) |

| H315 | Causes skin irritation | GHS07 | [1][17][18] |

| H319 | Causes serious eye irritation | GHS07 | [1][17][18] |

| H335 | May cause respiratory irritation | GHS07 | [1][17][18] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.[19]

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Avoid inhalation of dust.[17]

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[20]

-

Store in a tightly sealed container in a dry place.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely engineered tool for synthetic and medicinal chemists. Its stable, easy-to-handle hydrated form, combined with the versatile reactivity of its dual carbonyl centers, makes it an invaluable building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. Understanding its fundamental properties, reactivity profile, and synthetic pathways is key to unlocking its full potential in drug discovery and materials science.

References

- 1. 3-Bromophenyl glyoxal hydrate | 106134-16-1 [sigmaaldrich.com]

- 2. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 3. 4-Bromophenylglyoxal hydrate | CymitQuimica [cymitquimica.com]

- 4. This compound-106134-16-1 - Thoreauchem [thoreauchem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound|CAS 106134-16-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 7. This compound | 106134-16-1 [amp.chemicalbook.com]

- 8. 4-Bromophenylglyoxal hydrate | C8H7BrO3 | CID 12329346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. leah4sci.com [leah4sci.com]

- 11. youtube.com [youtube.com]

- 12. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 13. Reactions of phenylglyoxal hydrate and some aromatic amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 19. broadpharm.com [broadpharm.com]

- 20. fishersci.com [fishersci.com]

3-Bromophenylglyoxal hydrate molecular weight

An In-depth Technical Guide to 3-Bromophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, focusing on its core molecular properties, chemical reactivity, and practical applications in research. As a bifunctional chemical probe, its utility extends from fundamental protein chemistry to targeted drug development initiatives. This document is structured to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.

Core Molecular & Physicochemical Profile

This compound is a specialized aromatic α-dicarbonyl compound. Its true utility in a research context can only be appreciated by understanding its fundamental physicochemical properties, which dictate its handling, reactivity, and analytical signature.

The presence of the bromine atom on the phenyl ring and the hydrated glyoxal moiety defines its chemical behavior. The "hydrate" designation is critical; in aqueous solutions, the terminal aldehyde exists in equilibrium with its geminal diol form, 1-(3-bromophenyl)-2,2-dihydroxyethan-1-one, which is often the more stable and commercially available state[1][2].

Key Physicochemical Data

A summary of the essential quantitative data for this compound is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 231.05 g/mol | [1][3] |

| Molecular Formula | C₈H₇BrO₃ | [2][3][4] |

| CAS Number | 106134-16-1 | [1][3][4] |

| Canonical SMILES | O.O=CC(=O)C1=CC=CC(Br)=C1 | [5] |

| Synonyms | (3-bromophenyl)(oxo)acetaldehyde hydrate, 1-(3-bromophenyl)-2,2-dihydroxyethan-1-one | [1][2] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥95% | [1][4] |

| Storage Conditions | Ambient Temperature | [1] |

Structural Elucidation: The Hydrate Equilibrium

The term "hydrate" is not incidental; it describes a specific structural state. The electrophilic nature of the aldehyde carbon in the glyoxal moiety promotes the addition of a water molecule to form a thermodynamically stable geminal diol. This equilibrium is fundamental to its handling and reactivity.

Chemical Reactivity and Applications

The primary utility of phenylglyoxal derivatives in biological research stems from their high specificity for the guanidinium group of arginine residues. This reaction provides a powerful tool for chemical biology and drug development.

Mechanism of Arginine Modification

The two adjacent carbonyl groups of the glyoxal moiety are highly electrophilic. They react selectively with the nucleophilic guanidinium side chain of arginine under mild physiological conditions (pH 7-8). This reaction results in the formation of a stable covalent adduct, effectively neutralizing the positive charge of the arginine residue and introducing a bulky bromophenyl group.

This modification is invaluable for:

-

Active Site Mapping: If modification leads to a loss of protein function (e.g., enzymatic activity), it strongly implies the targeted arginine is located within a functionally critical region, such as an active site or a substrate-binding pocket.

-

Probing Protein-Protein Interactions: Arginine residues are often key mediators of electrostatic interactions at protein interfaces. Their modification can disrupt these interactions, providing evidence for their role in complex formation.

-

Structural Biology: The introduced bromophenyl group can serve as a heavy-atom label for X-ray crystallography, aiding in phase determination.

Experimental Protocol: Arginine Modification for Functional Analysis

This protocol provides a robust, self-validating workflow for using this compound to probe the functional role of arginine residues in a target protein. The causality behind each step is explained to ensure technical and scientific integrity.

Workflow Overview

Step-by-Step Methodology

Objective: To determine if arginine modification by this compound impacts the biological activity of Protein-X.

Materials:

-

This compound (CAS 106134-16-1)

-

Purified Protein-X

-

Reaction Buffer: 50 mM HEPES or Bicine, pH 7.5. Causality: These buffers are chosen because they lack primary amines that could non-specifically react with the glyoxal.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0. Causality: Tris contains a primary amine that rapidly consumes excess, unreacted glyoxal, effectively stopping the modification reaction.

-

Desalting columns or dialysis equipment.

-

Mass spectrometer (e.g., ESI-TOF) for validation.

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of this compound in methanol or ethanol. Causality: An organic solvent is used for the stock to ensure solubility and stability. The final concentration in the aqueous reaction will be low enough to not denature the protein.

-

Prepare the Reaction Buffer and equilibrate to the desired reaction temperature (typically 25°C or 37°C).

-

-

Protein Preparation:

-

Buffer-exchange the purified Protein-X into the Reaction Buffer to a final concentration of 1-5 mg/mL. This removes any interfering substances from the purification process.

-

Remove a small aliquot to serve as the "Unmodified Control."

-

-

Modification Reaction:

-

Add the this compound stock solution to the Protein-X solution to achieve a final molar excess of 20- to 100-fold over the protein concentration. Causality: A molar excess drives the reaction to completion. The optimal excess should be determined empirically via a titration experiment.

-

Incubate the reaction at a constant temperature for a defined period (e.g., 2 hours). It is advisable to take time points (e.g., 0, 30, 60, 120 min) to monitor the reaction progress.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted glyoxal is consumed.

-

-

Post-Reaction Cleanup:

-

Immediately remove excess reagent and quenching buffer from the modified protein sample using a desalting column or dialysis against the Reaction Buffer. This is critical for downstream functional assays.

-

-

Analytical Validation (Self-Validating Step):

-

Analyze both the "Unmodified Control" and the "Modified Sample" by mass spectrometry.

-

Expected Result: An increase in the molecular weight of the modified protein corresponding to the mass of the adduct (C₈H₅BrO = 211.96 Da, assuming loss of H₂O and 2H from arginine). This step provides direct, unambiguous evidence that the modification occurred.

-

-

Functional Assay:

-

Perform a relevant functional assay (e.g., enzyme kinetics, binding assay) on both the control and modified protein samples.

-

Interpretation: A significant decrease in activity in the modified sample compared to the control indicates that one or more modified arginine residues are critical for protein function.

-

Safety and Handling

As a reactive chemical, proper handling of this compound is essential.

-

Hazards: It is classified as an irritant. Contact with skin, eyes, and mucous membranes should be avoided[3]. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, consistent with ambient storage recommendations[1].

References

An In-depth Technical Guide to 3-Bromophenylglyoxal Hydrate (CAS No. 106134-16-1) for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 3-Bromophenylglyoxal hydrate, a versatile reagent for researchers, chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just protocols, but a deep understanding of the causality behind experimental choices, ensuring scientific integrity and empowering innovative applications.

Introduction: The Strategic Importance of this compound

This compound, bearing the CAS number 106134-16-1, is an α-ketoaldehyde that has emerged as a valuable tool in chemical biology and medicinal chemistry.[1][2][3][4][5] Its utility stems from the dual reactivity of the glyoxal moiety, which demonstrates a pronounced selectivity for the guanidinium group of arginine residues in proteins under physiological conditions.[2][6] The presence of the bromine atom on the phenyl ring offers a strategic advantage, serving as a versatile handle for further synthetic modifications, such as cross-coupling reactions, thereby enabling the construction of more complex molecular architectures.[7] This unique combination of a protein-reactive warhead and a modifiable scaffold makes this compound a compelling building block for the design of covalent inhibitors, chemical probes, and bioconjugates.[8][9]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 106134-16-1 | [1][3][4][5] |

| Molecular Formula | C₈H₇BrO₃ | [3] |

| Molecular Weight | 231.04 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [4] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF; sparingly soluble in aqueous buffers. | |

| Storage | Store at 2-8°C, protected from light and moisture. | [4] |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of aryl glyoxals is most effectively achieved through the selenium dioxide-mediated oxidation of the corresponding α-methyl ketone. This approach, known as the Riley oxidation, offers a reliable route to 1,2-dicarbonyl compounds.[10][11]

Proposed Synthetic Pathway

The synthesis of 3-Bromophenylglyoxal from 3-Bromoacetophenone is a prime example of this methodology.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from established procedures for the synthesis of phenylglyoxals.[7]

Materials:

-

3'-Bromoacetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane (or other suitable solvent like aqueous ethanol)

-

Water

-

Diatomaceous earth (optional, for filtration)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-bromoacetophenone (1 equivalent) in a minimal amount of dioxane.

-

Addition of Oxidant: To this solution, add selenium dioxide (1.1 equivalents) and a small amount of water (e.g., 5-10% v/v of the solvent). The addition of water is crucial for the catalytic cycle of the Riley oxidation.

-

Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C for dioxane) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated elemental selenium (a black solid) should be removed by filtration, optionally through a pad of diatomaceous earth.

-

Solvent Removal: The solvent from the filtrate is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 3-bromophenylglyoxal is then purified. This can often be achieved by dissolving the crude product in hot water, followed by cooling to induce crystallization of the hydrate form. Further purification can be performed by column chromatography on silica gel if necessary.

Self-Validation and Causality:

-

Choice of Oxidant: Selenium dioxide is the reagent of choice due to its high selectivity for the oxidation of α-methylenes of ketones to the corresponding dicarbonyl compounds.[10]

-

Solvent System: Dioxane or aqueous ethanol are commonly used as they effectively solubilize both the starting material and the oxidant, and their boiling points are suitable for the reaction temperature.

-

Hydration: The final product is isolated as the hydrate, which is often more stable and easier to handle than the anhydrous form.

Reactivity and Mechanism of Action: The Arginine Connection

The key to the utility of this compound lies in its electrophilic α-dicarbonyl moiety, which exhibits a remarkable selectivity for the nucleophilic guanidinium group of arginine residues in proteins.[2][6]

The Reaction with Arginine

The reaction proceeds via a nucleophilic attack of the guanidinium group on one of the carbonyl carbons of the glyoxal, followed by cyclization to form a stable dihydroxy-imidazoline derivative.

Caption: Mechanism of arginine modification by 3-Bromophenylglyoxal.

This reaction is highly specific for arginine under mild conditions (pH 7-8), with minimal cross-reactivity with other nucleophilic amino acid side chains such as lysine.[2][12] This selectivity is a cornerstone of its application in protein chemistry.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a powerful tool for:

-

Covalent Inhibitor Design: The ability to selectively target arginine residues allows for the development of highly specific covalent inhibitors.[8][9] Arginine is often found in the active sites of enzymes and at protein-protein interfaces, making it an attractive target for therapeutic intervention. The irreversible nature of the covalent bond can lead to prolonged target engagement and enhanced potency.

-

Chemical Probe Development: The bromine atom can be functionalized, for instance, via Sonogashira or Suzuki coupling, to attach reporter tags such as fluorophores or biotin. This enables the creation of chemical probes to identify and study arginine-containing proteins and their roles in cellular processes.

-

Bioconjugation: this compound can be used to link functional molecules to proteins, creating bioconjugates with novel properties for therapeutic or diagnostic applications.

Experimental Protocols for Protein Modification

The following is a detailed protocol for the covalent modification of a target protein with this compound.

Protein Labeling Protocol

Materials:

-

Target protein of interest

-

This compound

-

Reaction Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.5

-

Quenching solution: e.g., 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis membrane for purification

-

Mass spectrometer for analysis

Procedure:

-

Protein Preparation: Prepare a solution of the target protein (typically 1-5 mg/mL) in the reaction buffer. Ensure the buffer is free of primary amines (like Tris) that could potentially react with the glyoxal.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a minimal amount of a water-miscible organic solvent like DMSO.

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10- to 100-fold molar excess of the reagent over the protein is a good starting point for optimization).

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal reaction time should be determined empirically.

-

Quenching: (Optional) The reaction can be quenched by adding a quenching solution containing a high concentration of a primary amine, such as Tris-HCl, to consume any unreacted this compound.

-

Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Characterization: Confirm the covalent modification and determine the extent of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the protein will increase by the mass of the covalently attached 3-bromophenylglyoxal moiety.

Caption: Workflow for protein labeling with this compound.

Characterization of Protein Adducts

Mass spectrometry is the gold standard for characterizing protein-adduct formation.[1][13]

-

Intact Protein Analysis: ESI-MS or MALDI-TOF of the purified labeled protein will show a mass shift corresponding to the number of 3-bromophenylglyoxal molecules attached.

-

Peptide Mapping: To identify the specific arginine residues that have been modified, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptide mixture analyzed by LC-MS/MS. The modified peptides will exhibit a characteristic mass increase, and the MS/MS fragmentation pattern will confirm the site of modification.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent with significant potential in academic research and industrial drug discovery. Its high selectivity for arginine, coupled with the synthetic tractability of the bromophenyl group, provides a robust platform for the development of novel chemical probes, bioconjugates, and covalent therapeutics. As our understanding of the "undruggable" proteome expands, the strategic deployment of such targeted covalent modifiers will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

- 1. Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Characterization and quantitation of protein adducts using mass spectrometry [arizona.aws.openrepository.com]

- 4. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. adichemistry.com [adichemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 3-Bromophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophenylglyoxal hydrate is a reactive α-ketoaldehyde derivative increasingly utilized in biomedical research and drug development, particularly as a covalent modifier of arginine residues in proteins. The integrity and reactivity of this compound are paramount for generating reliable and reproducible experimental data. However, like many reactive small molecules, its stability is influenced by environmental factors including temperature, humidity, and light. This guide provides a comprehensive overview of the physicochemical properties of this compound, outlines its stability profile, and establishes field-proven protocols for its optimal storage and handling. Furthermore, it details methodologies for assessing the compound's stability over time, ensuring researchers can maintain the quality and efficacy of this critical reagent.

Introduction: The Critical Role of Reagent Integrity

This compound belongs to the class of dicarbonyl compounds, which are noted for their high reactivity toward nucleophilic residues on biomolecules. Its utility stems from the ability of the glyoxal group to selectively react with the guanidinium group of arginine residues, forming a stable covalent bond. This specificity makes it an invaluable tool for:

-

Chemical Biology: Probing the functional role of arginine residues in enzyme active sites.

-

Drug Development: Designing covalent inhibitors that target specific proteins.

-

Proteomics: Attaching chemical probes or payloads to proteins and peptides.

The success of these applications hinges on the purity and stability of the reagent. Degradation can lead to a loss of reactivity, the introduction of confounding artifacts, and ultimately, the failure of experiments. Understanding the principles of stability and adhering to proper storage protocols are therefore not just best practices, but essential components of rigorous scientific investigation.[1][2][3]

Physicochemical Properties and Inherent Stability

The stability of a chemical is intrinsically linked to its structure and physical properties. This compound exists as a geminal diol, which is the hydrated form of the aldehyde. This hydration is a reversible equilibrium, but the solid crystalline hydrate is generally more stable than its anhydrous liquid counterpart.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106134-16-1 | [6][7][8] |

| Molecular Formula | C₈H₇BrO₃ | [8][9][10] |

| Molecular Weight | 231.04 g/mol | [8][11] |

| Appearance | Light yellow to yellow solid | [7][8] |

| Storage Temperature | 2-8°C | [7][8] |

The presence of the electron-withdrawing bromine atom on the phenyl ring influences the reactivity of the glyoxal moiety. Ketoaldehydes are susceptible to various degradation pathways, including oxidation, polymerization, and reactions catalyzed by acid or base.[5] The hydrate form offers a degree of protection against some of these pathways, particularly polymerization, making it the preferred form for supply and storage.[5]

Core Directive: Recommended Storage and Handling Protocols

Adherence to precise storage and handling procedures is the most effective strategy for preserving the integrity of this compound.

Long-Term Storage (As a Solid)

For long-term storage, this compound should be maintained as a solid under the following conditions:

-

Temperature: Store refrigerated at 2-8°C .[7][8] Do not freeze, as this can introduce moisture through condensation/thaw cycles.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. While chemically stable under standard room temperature, removing atmospheric oxygen is a key preventative measure.

-

Container: Keep in a tightly sealed, amber glass vial to protect from light and moisture. Light-sensitive materials should be stored in opaque containers or dark cabinets.[12]

-

Environment: The storage location should be cool, dry, and well-ventilated.[13][14] Segregate from strong oxidizing agents, acids, and bases.[15][16]

Preparation and Short-Term Storage of Stock Solutions

Researchers typically use stock solutions for experiments. The stability of this compound in solution is highly dependent on the solvent and pH.

-

Solvent Selection: For immediate use, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol.

-

Aqueous Buffers: The compound's stability decreases in aqueous solutions. If experimental conditions require an aqueous buffer, prepare the solution immediately before use. The pH of the solution is critical; stability is generally greatest around pH 4, with degradation increasing under more acidic or basic conditions.[17]

-

Short-Term Storage: If a stock solution in an organic solvent must be stored, it should be for the shortest duration possible. Store at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.

Experimental Workflow for Stability Assessment

To ensure the trustworthiness of experimental results, it is crucial to have a self-validating system to periodically assess the stability of the compound.[1][18] This is especially important for older batches or stock solutions.

Caption: Workflow for assessing the stability of this compound.

Protocol: HPLC-Based Stability Assay

This protocol provides a quantitative method to assess the purity of this compound over time.

-

Objective: To quantify the percentage of intact this compound and detect the formation of degradation products.

-

Materials:

-

This compound sample (solid or stock solution).

-

Acetonitrile (ACN), HPLC grade.

-

Water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade.

-

C18 Reverse-Phase HPLC column.

-

HPLC system with UV detector.

-

-

Methodology:

-

Sample Preparation (Time Zero):

-

Prepare a 1 mg/mL solution of this compound in ACN.

-

Dilute this stock to a final concentration of 50 µg/mL in a 50:50 ACN:Water mobile phase mixture.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% FA.

-

Mobile Phase B: ACN + 0.1% FA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 260 nm (based on the phenyl ring chromophore).

-

Injection Volume: 10 µL.

-

-

Time-Point Analysis:

-

Inject the "Time Zero" sample and record the chromatogram. The main peak corresponds to the intact compound. Integrate its area.

-

Store the remaining sample under the desired test conditions (e.g., refrigerated, room temperature, elevated temperature).

-

At subsequent time points (e.g., 24h, 48h, 1 week), inject the stored sample using the identical HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of the remaining parent compound at each time point relative to the area at Time Zero.

-

Monitor the appearance and growth of new peaks, which indicate degradation products.

-

-

Potential Degradation Pathways

Understanding potential degradation mechanisms is key to interpreting stability data and troubleshooting experiments. For α-ketoaldehydes, several pathways are plausible.

Caption: Potential degradation pathways for this compound.

-

Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen) and light, forming the corresponding carboxylic acid (3-Bromophenylglyoxylic acid). Storing under an inert atmosphere minimizes this risk.[5]

-

Cannizzaro-type Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation. For phenylglyoxal derivatives, this could lead to the formation of both a carboxylic acid and an alcohol (e.g., 3-Bromomandelic acid). This underscores the importance of avoiding basic conditions.

-

Polymerization: The anhydrous form of phenylglyoxal is known to polymerize upon standing.[4] While the hydrate is more stable, prolonged storage at elevated temperatures or under vacuum (which can remove the water of hydration) could potentially lead to polymerization.[4][5]

Conclusion and Best Practices Summary

The chemical integrity of this compound is fundamental to its successful application in research. By implementing a systematic approach to storage, handling, and stability verification, researchers can significantly enhance the reliability and reproducibility of their data.

Key Takeaways:

-

Store Solid: Always store the compound as a solid at 2-8°C under an inert atmosphere and protected from light.

-

Avoid Incompatibles: Keep segregated from strong oxidizing agents, acids, and bases.[16]

-

Prepare Solutions Fresh: Prepare aqueous solutions immediately before use. For organic stock solutions, prepare in small aliquots and store at -20°C or below for the shortest possible time.

-

Verify Stability: Periodically use analytical methods like HPLC to confirm the purity of your reagent, especially before starting a critical or long-term experiment.

-

Assume Reactivity: Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or chemical fume hood.[12][16][19]

By integrating these principles into standard laboratory practice, scientists can harness the full potential of this compound as a powerful tool in chemical biology and drug discovery.

References

- 1. gmpsop.com [gmpsop.com]

- 2. japsonline.com [japsonline.com]

- 3. criver.com [criver.com]

- 4. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. bjoka-vip.com [bjoka-vip.com]

- 7. This compound | 106134-16-1 [amp.chemicalbook.com]

- 8. This compound | 106134-16-1 [amp.chemicalbook.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. This compound|CAS 106134-16-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 11. 4-Bromophenylglyoxal hydrate | C8H7BrO3 | CID 12329346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 16. chemicals.co.uk [chemicals.co.uk]

- 17. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 19. broadpharm.com [broadpharm.com]

Characterizing the Solubility Profile of 3-Bromophenylglyoxal Hydrate: A Methodological Whitepaper

An In-depth Technical Guide for Researchers

Abstract

3-Bromophenylglyoxal hydrate (CAS No. 106134-16-1) is an organic building block with potential applications in pharmaceutical research and development.[1][2][3] A comprehensive understanding of its solubility is a prerequisite for its effective use, from early-stage discovery assays to formulation development. Poor aqueous solubility can impede bioassays, lead to inaccurate structure-activity relationship (SAR) data, and present significant challenges for achieving adequate bioavailability.[4][5] This guide provides a robust methodological framework for researchers to thoroughly characterize the solubility profile of this compound. We will move beyond a simple data sheet to a discussion of the theoretical underpinnings of its solubility, the strategic selection of appropriate analytical methods, and detailed, field-proven protocols for generating reliable and reproducible data.

Molecular Structure Analysis and Theoretical Solubility Considerations

Before any empirical measurement, an analysis of the molecular structure of this compound provides critical insights into its expected solubility behavior. The principle of "like dissolves like" is a foundational concept in chemistry, dictating that solutes dissolve best in solvents with similar polarity.[6]

-

Chemical Structure: this compound (C₈H₇BrO₃, MW: ~231.05 g/mol ) is a solid at room temperature.[2][7][8]

-

Hydrophobic Moiety: The bromophenyl group is the dominant feature of the molecule. This aromatic ring is nonpolar and bulky, contributing significantly to the compound's hydrophobicity and predicting poor solubility in aqueous media.

-

Hydrophilic Moieties: The molecule possesses two key hydrophilic features:

-

Glyoxal Group (-C(O)CHO): The two carbonyl groups can act as hydrogen bond acceptors.

-

Hydrate Form (-CH(OH)₂): In its solid state, the terminal aldehyde is hydrated to a geminal diol. These two hydroxyl groups can act as both hydrogen bond donors and acceptors, which should modestly increase its affinity for polar protic solvents like water compared to its anhydrous form.[9][10]

-

Expert Hypothesis: Based on its structure, this compound is predicted to be a sparingly soluble compound in water. Its solubility is expected to be significantly higher in polar organic solvents, such as ethanol, methanol, and acetonitrile, and it should be readily soluble in aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The key to its utility in research will be quantifying this solubility across various relevant solvent systems.

Strategic Approach to Solubility Determination: Kinetic vs. Thermodynamic

In drug discovery and development, solubility is not a single value but is assessed in different contexts. The two primary types of solubility measurements are kinetic and thermodynamic, and the choice of which to measure is driven by the stage of research.[4][11][12]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a compound, typically from a high-concentration DMSO stock, is rapidly diluted into an aqueous buffer.[13][14] It reflects the apparent solubility under non-equilibrium conditions and is highly relevant for early-stage in vitro high-throughput screening (HTS), where compounds must remain in solution for the duration of the assay.[4][11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH when the dissolved solute is in equilibrium with its solid (usually crystalline) form.[5][15][16] This measurement is the "gold standard" and is critical for lead optimization, pre-formulation, and understanding oral absorption.[4][15]

The logical workflow for characterizing a new compound like this compound involves determining its kinetic solubility for screening purposes, followed by a more rigorous thermodynamic solubility assessment in various physiologically relevant media.

Caption: Strategic workflow for solubility assessment.

Experimental Protocols

The following protocols represent robust, validated methods for determining the solubility of this compound.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the definitive approach for measuring equilibrium solubility.[17] Its reliability stems from allowing the system to reach a true thermodynamic equilibrium.

Causality: By incubating an excess of the solid compound with the solvent for an extended period (typically 24-48 hours), we ensure that the dissolution and precipitation rates have equalized, yielding the true saturation concentration.[15][16]

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[15]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4) to the vial.[15] This should be enough to create a visible slurry.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.[4][15]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and separate the undissolved solid. This is a critical step.

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations in the same buffer/solvent system.

-

Analyze the filtered supernatant and the standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), as it can separate the parent compound from any potential degradants.[5][16][17]

-

Dilute the supernatant if necessary to fall within the linear range of the standard curve.[17]

-

-

Solid-State Analysis (Self-Validation): Analyze the remaining solid material using a technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

-

Causality: This crucial step confirms that the compound did not change its crystal form (polymorph) or convert to a different hydrate/solvate during the experiment, which would alter its intrinsic solubility.[17]

-

Caption: The gold-standard shake-flask protocol.

Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's propensity to precipitate when diluted from a DMSO stock.[4][11][18]

Causality: This assay does not measure true solubility but rather the point at which a compound begins to precipitate from a supersaturated solution. Light scattering (nephelometry) is used to detect the formation of these fine precipitates.[4][11]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 20 mM) in 100% DMSO.[13][18]

-

Plate Setup: In a clear 96- or 384-well microplate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution.[18]

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤2%) to minimize co-solvent effects.[14][18]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1.5 to 2 hours.[14][18]

-

Measurement: Measure the light scattering in each well using a nephelometer.[4][18]

-

Data Analysis: Compare the light scattering signal of the test wells to positive (precipitated compound) and negative (buffer + DMSO) controls. The kinetic solubility is defined as the highest concentration that does not produce a significant increase in light scattering.

Building a Comprehensive Solubility Profile

A single solubility value is insufficient. A full profile requires testing under various conditions that mimic biological environments and formulation processes.

pH-Dependent Solubility

For any compound with ionizable groups, solubility is highly dependent on pH.[19][20] While this compound does not have strongly acidic or basic groups like amines or carboxylic acids, the enolizable protons adjacent to the carbonyls could impart weak acidity, making a pH-solubility screen prudent.

Experimental Design:

-

Perform the thermodynamic shake-flask solubility assay using a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Causality: Precise pH control is essential for accurate results, as small shifts in pH can dramatically alter the ionization state and thus the solubility of a compound.[19][21]

-

Plot the resulting solubility (in µg/mL or µM) against the final measured pH of the saturated solution. This profile is critical for predicting absorption in different segments of the gastrointestinal tract.[5]

Co-Solvent Solubility

In research, compounds are rarely used in pure water. DMSO is ubiquitous in screening, and co-solvents like ethanol, PEG 400, or cyclodextrins are common in formulations.

Experimental Design:

-

Using the shake-flask method, measure the solubility of this compound in various binary solvent systems (e.g., 10%, 20%, 30% ethanol in water; 5%, 10% DMSO in PBS).

-

This data is invaluable for developing appropriate vehicle formulations for in vivo pharmacology and toxicology studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent System | Assay Type | Temperature (°C) | Predicted Solubility | Experimental Solubility (µg/mL) |

|---|---|---|---|---|

| Water | Thermodynamic | 25 | Low | To be determined |

| PBS, pH 7.4 | Thermodynamic | 25 | Low | To be determined |

| PBS, pH 7.4 | Kinetic | 25 | Low | To be determined |

| Ethanol | Thermodynamic | 25 | High | To be determined |

| Acetonitrile | Thermodynamic | 25 | High | To be determined |

| 10% DMSO / PBS | Thermodynamic | 25 | Moderate | To be determined |

Table 2: pH-Dependent Thermodynamic Solubility Profile

| Buffer System | Final Measured pH | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|

| 0.01 N HCl | ~2.0 | To be determined | To be determined |

| Acetate Buffer | ~4.5 | To be determined | To be determined |

| Phosphate Buffer | ~6.8 | To be determined | To be determined |

| Phosphate Buffer | ~7.4 | To be determined | To be determined |

Conclusion

Characterizing the solubility of this compound is not a single measurement but a systematic investigation. By employing both kinetic and thermodynamic assays, researchers can generate data relevant for both early-stage screening and later-stage development. A thorough analysis of solubility as a function of pH and co-solvent composition provides the comprehensive profile necessary to make informed decisions, troubleshoot experimental artifacts, and design effective formulations. This methodological guide provides the framework and self-validating protocols required to generate a high-quality, reliable solubility data package for this and other novel chemical entities.

References

- 1. bjoka-vip.com [bjoka-vip.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound-106134-16-1 - Thoreauchem [thoreauchem.com]

- 4. enamine.net [enamine.net]

- 5. evotec.com [evotec.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-Bromophenyl glyoxal hydrate | 106134-16-1 [sigmaaldrich.com]

- 8. 106134-16-1[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 9. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 10. hmdb.ca [hmdb.ca]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. researchgate.net [researchgate.net]

- 20. PH-dependent solubility: Significance and symbolism [wisdomlib.org]

- 21. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromophenylglyoxal hydrate reaction with arginine

An In-Depth Technical Guide to the Arginine-Specific Modification by 3-Bromophenylglyoxal Hydrate

Authored by: Gemini, Senior Application Scientist

Abstract

The selective chemical modification of amino acid residues in proteins is a cornerstone of modern chemical biology, enabling profound insights into protein function, the development of sophisticated bioconjugates, and the creation of novel therapeutics. Among the proteinogenic amino acids, arginine, with its unique guanidinium group, presents a specific target for modification that is often critical for protein-ligand interactions and enzymatic catalysis.[1] This guide provides a comprehensive technical overview of the reaction between 3-bromophenylglyoxal (3-BPG) hydrate and arginine residues. We will explore the underlying chemical mechanism, detail robust experimental protocols, outline methods for analytical validation, and discuss key applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Arginine Modification

The guanidinium side chain of arginine is characterized by a high pKa (~12.5) and is thus positively charged under physiological conditions, allowing it to participate in vital electrostatic interactions such as salt bridges and hydrogen bonding. Its location on protein surfaces makes it an accessible target for chemical modification. Reagents that selectively react with arginine are invaluable tools for:

-

Functional Probing: Identifying essential arginine residues within enzyme active sites or protein binding interfaces.[2]

-

Bioconjugation: Covalently attaching probes, fluorophores, polyethylene glycol (PEG), or drug molecules to proteins.[3]

-

Structural Analysis: Introducing cross-linkers or spectroscopic labels to study protein conformation and dynamics.[4]

Alpha-dicarbonyl compounds, particularly phenylglyoxal and its derivatives, have long been recognized for their high specificity towards the arginine guanidinium group under mild conditions.[5] 3-Bromophenylglyoxal, a member of this class, offers the same core reactivity with the added benefit of a bromine atom, which provides a unique mass signature for analytical detection and potential for further orthogonal chemistries.

The Core Chemistry: Mechanism and Stoichiometry

The reaction's specificity is driven by the unique nucleophilicity of the terminal nitrogens of the guanidinium group and the electrophilic nature of the adjacent carbonyls in 3-BPG. The reaction proceeds under mild conditions (typically pH 7-9, 25-37 °C) to form a highly stable cyclic adduct.[1]

Stoichiometry: Foundational studies by Takahashi and others have established that the reaction involves the condensation of two molecules of phenylglyoxal with one guanidinium group.[6][7][8] This 2:1 stoichiometry is critical for forming the stable final product.

Reaction Mechanism: The reaction proceeds through a multi-step pathway involving nucleophilic attack by the guanidinium nitrogens on the carbonyl carbons of two 3-BPG molecules. This is followed by cyclization and dehydration steps to yield a stable dihydroxyimidazolidine derivative. This adduct is notably stable, particularly under mildly acidic conditions (pH < 4), which allows for the isolation of modified peptides and proteins.[4][5]

Caption: Reaction pathway of arginine with 3-bromophenylglyoxal.

Reaction Dynamics and Selectivity

The efficacy of the modification protocol hinges on understanding the factors that govern reaction speed and specificity.

Causality Behind Experimental Choices:

-

pH: The reaction rate is highly pH-dependent, increasing significantly as the pH rises from 7 to 9.[5][6] Insight: A higher pH facilitates the deprotonation of the guanidinium group, increasing its nucleophilicity and accelerating the initial attack on the dicarbonyl. A common choice is a buffer at pH 8.0-9.0.

-

Buffer Selection: The choice of buffer is critical. Amine-based buffers (e.g., Tris) are generally avoided as they can compete with arginine as nucleophiles. Bicarbonate or phosphate buffers are preferred as they are non-nucleophilic and provide stable pH control in the optimal range.[9]

-

Specificity: Phenylglyoxal reagents are highly specific for arginine. While other nucleophilic residues exist (lysine, cysteine, histidine), their reaction with phenylglyoxals is significantly slower.[2][6] Insight: The formation of the five-membered cyclic adduct with arginine is thermodynamically much more favorable than the adducts formed with other residues, driving the reaction's selectivity.[4]

Table 1: Summary of Typical Reaction Parameters

| Parameter | Recommended Range | Rationale |

| pH | 7.5 - 9.0 | Maximizes guanidinium nucleophilicity while maintaining protein stability.[5] |

| Temperature | 25 - 37 °C | Balances reaction rate with protein stability.[1] |

| Buffer | 50-100 mM Phosphate or Bicarbonate | Non-nucleophilic; provides stable pH control.[9] |

| Reagent Molar Excess | 10x - 100x over protein | Drives the reaction to completion, especially for less accessible residues. |

| Incubation Time | 30 min - 2 hours | Typically sufficient for modification of surface-exposed arginines.[10] |

Experimental Protocol: Modification of Peptides and Proteins

This section provides a self-validating, step-by-step methodology for the modification of a target protein with this compound.

Caption: General experimental workflow for protein modification.

Materials and Reagents:

-

This compound

-

Target Protein or Peptide

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0

-

Desalting Column or Dialysis Cassette (e.g., 10 kDa MWCO)

-

LC-MS Grade Water and Acetonitrile

-

Formic Acid

Step-by-Step Methodology:

-

Reagent Preparation: a. Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. Expertise: The hydrate is used for stability, and an organic solvent is required for solubility. Prepare this solution fresh to avoid degradation of the reactive dicarbonyl groups. b. Prepare the 100 mM Sodium Phosphate reaction buffer and adjust the pH to 8.0.

-

Protein Preparation: a. Dissolve or buffer-exchange the target protein into the reaction buffer to a final concentration of 1-5 mg/mL. b. Determine the precise protein concentration using a BCA assay or by measuring absorbance at 280 nm.

-

Modification Reaction: a. In a microcentrifuge tube, combine the protein solution with the desired molar excess of the 3-BPG stock solution. For initial trials, a 50-fold molar excess is recommended. b. Example Calculation: For 100 µL of a 5 mg/mL protein solution (MW = 50 kDa), you have 10 nmol of protein. A 50x molar excess requires 500 nmol of 3-BPG. Add 5 µL of the 100 mM 3-BPG stock solution. c. Incubate the reaction mixture for 1-2 hours at room temperature (25 °C) with gentle agitation.

-

Reaction Quenching (Optional): a. To stop the reaction, a nucleophilic scavenger can be added. Add the 1 M Tris-HCl solution to a final concentration of 50 mM. Trustworthiness: This step ensures that the reaction does not proceed further during downstream processing, providing a defined endpoint. However, for many applications proceeding directly to cleanup is sufficient.

-

Sample Cleanup: a. To remove excess 3-BPG reagent and reaction byproducts, perform buffer exchange using a desalting column or overnight dialysis against a suitable buffer (e.g., PBS or 50 mM Ammonium Bicarbonate for subsequent lyophilization and MS analysis).

-

Storage: a. Store the purified, modified protein at 4 °C for short-term use or at -80 °C for long-term storage.

Analytical Validation and Characterization

Confirming the successful and specific modification of arginine is a critical validation step. Mass spectrometry is the primary and most powerful tool for this purpose.[11][12]

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Intact Mass Analysis: First, analyze the desalted protein by LC-MS to determine the overall mass shift. This provides a quick confirmation of the number of modifications per protein molecule.

-

Peptide Mapping: For site-specific localization, the modified protein must be digested. a. Denature, reduce, and alkylate the protein using standard protocols.[13] b. Digest the protein with a protease such as trypsin. Insight: Arginine modification will block tryptic cleavage at that site, resulting in a "missed cleavage" and a larger peptide, which is a key diagnostic feature in the mass spectrum.[12][13] c. Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: a. Search the MS data for peptides with a specific mass addition corresponding to the 3-BPG adduct. b. The MS/MS fragmentation spectrum of the modified peptide will confirm the sequence and pinpoint the exact arginine residue that has been modified.

Table 2: Expected Mass Shifts for 3-Bromophenylglyoxal Adducts

Molecular Weight of 3-Bromophenylglyoxal (C₈H₅BrO₂) = 229.03 g/mol

| Adduct Type | Calculation | Expected Mass Shift (Monoisotopic) |

| Stable Adduct | (2 x C₈H₅BrO₂) - 2 H₂O | +421.90 Da |

| (2 x 228.9479) - (2 x 18.0106) |

Note: The exact mass may vary slightly based on the final hydration state of the adduct.

Applications in Research and Drug Development

The 3-BPG-arginine reaction is a versatile tool with broad applications:

-

Enzyme Inhibition and Functional Studies: Modifying an arginine residue in an enzyme's active site can lead to inactivation, confirming the residue's functional importance.[2] The stability of the adduct allows for reliable activity assays post-modification.

-

Antibody-Drug Conjugates (ADCs): While lysine conjugation is common, arginine modification offers an alternative strategy with a potentially different distribution of conjugation sites, which can be beneficial for ADC design.

-

Modulating Allergenicity: Chemical modification of key arginine residues in allergens has been shown to reduce antibody binding, a strategy used to create hypoallergenic protein variants ("allergoids") for immunotherapy.[10]

-

Protein-Protein Interaction Probes: Attaching labels or cross-linkers via arginine modification can help map interaction interfaces and study complex formation.[4]

Conclusion

The reaction of this compound with arginine is a specific, robust, and highly valuable tool for protein chemists and drug developers. By understanding the core chemical principles, carefully controlling reaction parameters, and employing rigorous analytical validation, researchers can confidently modify arginine residues to probe protein function, create novel bioconjugates, and advance therapeutic design. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful chemical strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginine selective reagents for ligation to peptides and proteins | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Reaction of phenylglyoxal with arginine. The effect of buffers and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-Bromophenylglyoxal Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 3-Bromophenylglyoxal hydrate (CAS No: 106134-16-1). As a reactive building block in synthetic chemistry, its utility is matched by a distinct hazard profile that necessitates rigorous and informed safety practices. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Core Hazard Profile and Risk Assessment

This compound is a solid organic compound that, while stable under recommended storage conditions, presents tangible risks upon exposure.[1] Understanding its hazard classification is the foundation of a robust safety assessment. The primary risks are associated with its irritant properties and the potential for exposure via inhalation of its dust.

Globally Harmonized System (GHS) Classification

The compound is classified under GHS with the following primary hazards.[1][2] This classification dictates the minimum required precautions for handling.

| Hazard Class | Pictogram | Signal Word | Hazard Statement (H-Code) | Causality and Field Insight |

| Skin Irritation | GHS07 (Exclamation Mark)[1] | Warning [1] | H315: Causes skin irritation.[1][2][3] | The electrophilic nature of the glyoxal moiety can lead to reactions with nucleophilic residues in skin proteins, causing irritation. |

| Eye Irritation | GHS07 (Exclamation Mark)[1] | Warning [1] | H319: Causes serious eye irritation.[1][2][3][4] | The cornea and conjunctiva are highly sensitive. Direct contact with the solid or its dust can cause significant, potentially lasting, damage. |

| Respiratory Irritation | GHS07 (Exclamation Mark)[1] | Warning [1] | H335: May cause respiratory irritation.[1][2][3] | As a fine solid, the compound can easily become airborne. Inhalation of dust can irritate the mucous membranes of the entire respiratory tract. |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3][5][6] | While a secondary risk in a laboratory setting, accidental ingestion can lead to systemic toxicity. |

Primary Routes of Exposure

-

Inhalation: The most probable route of exposure in a laboratory setting is the inhalation of aerosolized dust generated during weighing and transfer operations.

-

Dermal Contact: Direct skin contact during handling can lead to localized irritation.[1][2][3]

-

Ocular Contact: Contact with the eyes, either from direct transfer or airborne dust, poses a risk of serious irritation.[1][2][3][4]

-

Ingestion: Accidental ingestion is a less common but serious route of exposure.

Section 2: Exposure Control and Personal Protective Framework

A multi-layered approach, combining engineering controls and Personal Protective Equipment (PPE), is mandatory to mitigate the risks identified. This framework is not merely a set of rules but a self-validating system designed to place barriers between the researcher and the chemical hazard.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[5][7] This is the primary defense against respiratory exposure.

-

Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[7][8] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the compound's hazard profile.

Caption: Relationship between chemical hazards and required PPE.

| Protection Area | Required Equipment | Rationale and Standard |

| Eye/Face | Chemical splash goggles | Must be worn at all times. They provide a seal around the eyes to protect from airborne dust and accidental splashes. Standard safety glasses are insufficient.[5][7] |

| Hand | Chemical-resistant nitrile or neoprene gloves | Provides a barrier against skin irritation.[5][7] Always inspect gloves for integrity before use and remove them using the proper technique to avoid contaminating skin. Change gloves immediately if contaminated. |

| Body | Flame-resistant lab coat | Protects skin and personal clothing from contamination. Must be kept fully buttoned. |

| Respiratory | None required if used in a fume hood | If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with a particulate filter may be necessary.[7] |

Section 3: Standard Operating Protocol for Handling and Storage

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible experimental outcomes.

Experimental Workflow

The following diagram outlines a standard workflow for using this compound in a chemical synthesis.

Caption: General experimental workflow for handling the reagent.

Detailed Handling Procedures

-

Preparation: Before retrieving the compound, ensure all PPE is correctly worn and the fume hood sash is at the appropriate height.

-

Weighing: To minimize dust, use a spatula to carefully transfer the solid to a tared weigh boat or directly into a vessel inside the fume hood. Avoid pouring the solid. Close the primary container immediately after dispensing.

-

Transfer: If adding the solid to a reaction flask, use a powder funnel. Gently tap the funnel to ensure all material is transferred.

-

Decontamination: After use, decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol or acetone) on a disposable wipe. Dispose of the wipe in the solid hazardous waste container.

Storage Requirements

Proper storage is essential for maintaining the compound's integrity and preventing accidental exposure.

-

Container: Keep in the original, tightly sealed container.[3][7]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5][7]

-

Security: The compound should be stored in a locked cabinet or an area accessible only to authorized personnel.[3][7]

-

Temperature: While some suppliers recommend ambient storage, others specify refrigeration (2-8°C).[9] Always follow the storage temperature indicated on the supplier's label and Safety Data Sheet (SDS).

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | Action |

| Inhalation | Immediately move the affected person to fresh air.[5][8][10] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[10] Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][8][10][11] Seek medical attention if irritation develops or persists.[5][10] |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][8][11][12] Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention from an ophthalmologist.[3] |

| Ingestion | Do NOT induce vomiting.[9][12] Rinse the mouth thoroughly with water.[3][5] Have the person drink one to two glasses of water. Seek immediate medical attention.[10] |

Spill Response

Caption: Decision tree for responding to a chemical spill.

-

Alert: Notify personnel in the immediate area.

-

Assess: Determine the extent of the spill. For any large spill, or if you are not comfortable with the cleanup, evacuate and call for emergency assistance.

-

Contain (Minor Spills): For small spills inside a fume hood, cover with an inert absorbent material like vermiculite or sand.

-

Clean: Wearing full PPE, carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Section 5: Disposal and Decontamination

Waste generated from the use of this compound is considered hazardous.

-

Chemical Waste: All waste material, including unused compound and contaminated absorbents, must be disposed of in a clearly labeled, sealed hazardous waste container.[7]

-

Regulatory Compliance: Waste disposal must be carried out in strict accordance with all local, state, and federal regulations. Never mix this waste with other chemical waste streams unless explicitly permitted.

-

Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone) with the rinsate collected as hazardous waste. The cleaned container can then be disposed of. Uncleaned containers must be handled as if they still contain the product.

Section 6: Chemical and Physical Properties

A summary of the compound's properties is useful for experimental planning and safety assessment.

| Property | Value | Source |

| CAS Number | 106134-16-1 | [1][4][9][13][14][15] |

| Molecular Formula | C₈H₇BrO₃ | [1][2][4][9][14][15] |

| Molecular Weight | ~231.05 g/mol | [2][4] |

| Appearance | Light yellow to yellow solid | [1][9] |

| Melting Point | 118-120 °C | [9] |

| Boiling Point | 335.0 ± 32.0 °C (Predicted) | [9] |

| Density | 1.743 ± 0.06 g/cm³ (Predicted) | [9] |

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Bromophenylglyoxal hydrate | C8H7BrO3 | CID 12329346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. matrixscientific.com [matrixscientific.com]